Benzoyl-alanyl-thioglycolic acid (CAS 138079-74-0) physical and chemical properties
Benzoyl-alanyl-thioglycolic acid (CAS 138079-74-0) physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known and predicted physical and chemical properties of Benzoyl-alanyl-thioglycolic acid, a key pharmaceutical intermediate.[1] Drawing upon data from analogous compounds and established chemical principles, this document offers insights into its molecular characteristics, stability, and potential applications, alongside detailed experimental protocols for its characterization and evaluation.
Molecular Structure and Identification
Benzoyl-alanyl-thioglycolic acid, with the CAS number 138079-74-0, is an N-acyl amino acid derivative.[2] Its structure integrates a benzoyl group, a D-alanine residue, and a thioglycolic acid moiety, forming a thioester linkage. This unique combination of functional groups—an amide, a thioester, and a carboxylic acid—imparts specific chemical reactivity and potential for biological activity.
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Chemical Name: (R)-2-(2-benzamidopropanoylthio)acetic acid[3]
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Synonyms: N-BENZOYL-D-ALANYLTHIOGLYCOLIC ACID, Carboxymethyl-N-Benzoylthiolalaninate[3]
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Molecular Formula: C₁₂H₁₃NO₄S[3]
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Molecular Weight: 267.3 g/mol [3]
Caption: Chemical structure of Benzoyl-alanyl-thioglycolic acid.
Physical and Chemical Properties
Summary of Physicochemical Properties
| Property | Value / Description | Source / Basis |
| Molecular Weight | 267.3 g/mol | ChemicalBook[3] |
| Appearance | Predicted to be a white to off-white crystalline solid. | Based on similar compounds like N-benzoyl-dl-alanine.[4] |
| Boiling Point | 517.6±35.0 °C (Predicted) | ChemicalBook[3] |
| Density | 1.323±0.06 g/cm³ (Predicted) | ChemicalBook[3] |
| pKa | 3.07±0.10 (Predicted) | ChemicalBook[3] |
| Solubility | Predicted to have limited solubility in water and be soluble in organic solvents like ethanol and acetone. | Based on N-benzoyl-dl-alanine.[4][5] |
| Storage | 2-8°C, protected from light. | ChemicalBook[3] |
Spectral Characteristics (Predicted)
No published spectra are available for Benzoyl-alanyl-thioglycolic acid. However, we can predict the key features based on the known spectra of its components, particularly N-benzoyl-alanine.[6][7][8]
¹H NMR Spectroscopy
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Aromatic Protons (Benzoyl Group): Multiple signals expected in the range of δ 7.4-7.9 ppm.
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Amide Proton (-NH-): A signal, likely a doublet, around δ 8.5-8.7 ppm.[7]
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Alanine α-Proton (-CH-): A multiplet expected around δ 4.5-4.7 ppm.
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Thioglycolic Methylene Protons (-S-CH₂-): A singlet or AB quartet expected around δ 3.5-4.0 ppm.
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Alanine Methyl Protons (-CH₃): A doublet expected around δ 1.4-1.6 ppm.[7]
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Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield, above δ 10 ppm, which may be concentration-dependent.
¹³C NMR Spectroscopy
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Carbonyl Carbons (Amide, Thioester, Carboxylic Acid): Signals expected in the range of δ 165-175 ppm.
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Aromatic Carbons: Signals between δ 127-135 ppm.
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Alanine α-Carbon: A signal around δ 50-55 ppm.
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Thioglycolic Methylene Carbon: A signal around δ 30-35 ppm.
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Alanine Methyl Carbon: A signal around δ 18-20 ppm.
Infrared (IR) Spectroscopy
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O-H Stretch (Carboxylic Acid): A very broad absorption from 2500-3300 cm⁻¹.
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N-H Stretch (Amide): A sharp peak around 3300-3350 cm⁻¹.
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C=O Stretches (Carboxylic Acid, Amide, Thioester): Strong absorptions in the region of 1650-1760 cm⁻¹. The thioester carbonyl stretch is typically found at a higher frequency than an amide carbonyl.
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Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
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Molecular Ion Peak (M+): Expected at m/z = 267.0565 (monoisotopic mass).[9]
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Key Fragmentation Patterns:
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Loss of the thioglycolic acid moiety.
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Cleavage of the amide bond, yielding a benzoyl cation (m/z = 105).
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Loss of the carboxyl group.
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Stability and Reactivity
Stability: Benzoyl-alanyl-thioglycolic acid should be stored at refrigerated temperatures (2-8°C) and protected from light to minimize degradation.[3] The thioester bond is susceptible to hydrolysis, particularly under basic or strongly acidic conditions. Thioesters are generally more reactive towards nucleophiles than their oxygen-ester counterparts.[10] Stability can be compromised by exposure to moisture, strong oxidizing agents, and high temperatures.[11][12]
Reactivity: The molecule possesses three primary reactive sites:
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Carboxylic Acid: Can undergo typical reactions such as esterification and salt formation.
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Thioester: This is the most reactive site for nucleophilic acyl substitution. It will readily react with amines to form amides (aminolysis) or with alcohols/water (alcoholysis/hydrolysis), especially with catalysis. This reactivity is central to the function of thioesters in biological systems and synthetic chemistry.[10][13][14]
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Amide: The amide bond is relatively stable but can be hydrolyzed under harsh acidic or basic conditions.
Potential Applications and Research Directions
N-benzoyl amino acid derivatives have been investigated for a range of biological activities, including antifungal properties and as enzyme inhibitors.[15][16] Specifically, they have shown promise as inhibitors of enzymes like DNA methyltransferases (DNMTs) and aldo-keto reductases.[3][17] The presence of the thioester in Benzoyl-alanyl-thioglycolic acid makes it an interesting candidate for probing the active sites of enzymes, particularly those involving cysteine residues or acyl-enzyme intermediates.[18]
Experimental Protocol: Evaluation as a Potential Enzyme Inhibitor
Given the known activity of related compounds, a logical application is to assess the inhibitory potential of Benzoyl-alanyl-thioglycolic acid against a relevant enzyme target, for instance, a cysteine protease like Papain or a metabolic enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Benzoyl-alanyl-thioglycolic acid against a model cysteine protease.
Materials and Reagents
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Benzoyl-alanyl-thioglycolic acid
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Cysteine Protease (e.g., Papain)
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Substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester, BAPNA)
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Assay Buffer (e.g., 100 mM sodium phosphate, pH 6.2, containing 1 mM EDTA and 2 mM DTT)
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Dimethyl sulfoxide (DMSO)
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96-well microplates
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Microplate reader
Experimental Workflow
Caption: Workflow for the enzyme inhibition assay.
Step-by-Step Methodology
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Preparation of Solutions:
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Prepare a 10 mM stock solution of Benzoyl-alanyl-thioglycolic acid in 100% DMSO. Causality: DMSO is used to solubilize the hydrophobic compound before dilution into aqueous buffer, a common practice in drug screening.
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Perform serial dilutions of the stock solution in the assay buffer to achieve final concentrations ranging from, for example, 100 µM to 1 nM.
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Prepare a working solution of the enzyme (e.g., 2X final concentration) in the assay buffer.
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Prepare a working solution of the substrate (e.g., 2X final concentration) in the assay buffer.
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Assay Procedure:
-
To each well of a 96-well plate, add 50 µL of the inhibitor dilutions. Include control wells with buffer and DMSO only (for 0% and 100% activity, respectively).
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Add 50 µL of the enzyme solution to all wells.
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Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes. Causality: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for measuring time-dependent or irreversible inhibition.
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Initiate the enzymatic reaction by adding 100 µL of the substrate solution to all wells.
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Immediately place the plate in a microplate reader and measure the change in absorbance at the appropriate wavelength (e.g., 405 nm for BAPNA) over a set period (e.g., 10-20 minutes).
-
-
Data Analysis:
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Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
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Fit the data to a dose-response curve using non-linear regression to determine the IC₅₀ value. Trustworthiness: This self-validating system includes controls for maximum and minimum enzyme activity, allowing for accurate normalization of the data.
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Conclusion
Benzoyl-alanyl-thioglycolic acid is a multifaceted molecule with potential applications in pharmaceutical research and development. While a comprehensive experimental characterization is not yet publicly available, its properties can be reliably inferred from its structure and comparison to analogous compounds. The presence of a reactive thioester group makes it a particularly interesting candidate for the development of enzyme inhibitors. The protocols outlined in this guide provide a robust framework for the further investigation and characterization of this promising chemical entity.
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